molecular formula C12H16N2Si B11891687 N-(Trimethylsilyl)quinolin-8-amine CAS No. 114895-35-1

N-(Trimethylsilyl)quinolin-8-amine

Cat. No.: B11891687
CAS No.: 114895-35-1
M. Wt: 216.35 g/mol
InChI Key: ZAVLSYGRNKASAJ-UHFFFAOYSA-N
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Description

N-(Trimethylsilyl)quinolin-8-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Trimethylsilyl)quinolin-8-amine typically involves the reaction of quinolin-8-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Quinolin-8-amine+Trimethylsilyl chlorideThis compound\text{Quinolin-8-amine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} Quinolin-8-amine+Trimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Trimethylsilyl)quinolin-8-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, various amine derivatives, and substituted quinoline compounds.

Scientific Research Applications

N-(Trimethylsilyl)quinolin-8-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized quinoline derivatives.

Mechanism of Action

The mechanism of action of N-(Trimethylsilyl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-amine: Lacks the trimethylsilyl group, making it less stable and reactive compared to N-(Trimethylsilyl)quinolin-8-amine.

    Trimethylsilyl derivatives of other heterocycles: These compounds share the trimethylsilyl group but differ in their core structure, leading to different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the quinoline core and the trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

114895-35-1

Molecular Formula

C12H16N2Si

Molecular Weight

216.35 g/mol

IUPAC Name

N-trimethylsilylquinolin-8-amine

InChI

InChI=1S/C12H16N2Si/c1-15(2,3)14-11-8-4-6-10-7-5-9-13-12(10)11/h4-9,14H,1-3H3

InChI Key

ZAVLSYGRNKASAJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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